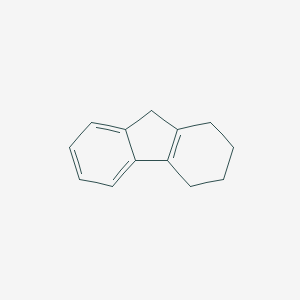![molecular formula C9H14O2Si B101852 2-[(Trimethylsilyl)oxy]phenol CAS No. 17881-86-6](/img/structure/B101852.png)
2-[(Trimethylsilyl)oxy]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Trimethylsilyl)oxy]phenol, also known as TMS-OP or TMS-2-phenol, is a chemical compound that has been studied extensively in scientific research. It is commonly used as a protecting group in organic synthesis and has various applications in biochemistry and pharmacology. In
Mecanismo De Acción
The mechanism of action of 2-[(Trimethylsilyl)oxy]phenol involves the formation of a covalent bond between the TMS group and the phenolic hydroxyl group of the substrate. This protects the hydroxyl group from unwanted reactions during subsequent steps in the synthesis. The TMS group can be removed using various methods, such as treatment with fluoride ions or acidic conditions.
Efectos Bioquímicos Y Fisiológicos
2-[(Trimethylsilyl)oxy]phenol has been shown to have various biochemical and physiological effects. In one study, 2-[(Trimethylsilyl)oxy]phenol was found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This suggests that 2-[(Trimethylsilyl)oxy]phenol may have potential applications in the treatment of neurological disorders such as Alzheimer's disease. 2-[(Trimethylsilyl)oxy]phenol has also been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(Trimethylsilyl)oxy]phenol in lab experiments is its ability to protect phenolic hydroxyl groups without affecting other functional groups in the substrate. This allows for selective reactions and can simplify the synthesis process. However, 2-[(Trimethylsilyl)oxy]phenol can be difficult to remove from the substrate, and the removal process may require harsh conditions that can damage other functional groups. Additionally, 2-[(Trimethylsilyl)oxy]phenol may not be suitable for substrates with multiple phenolic hydroxyl groups.
Direcciones Futuras
There are several future directions for research related to 2-[(Trimethylsilyl)oxy]phenol. One area of interest is the development of new methods for the removal of the TMS group, which could improve the efficiency and selectivity of the synthesis process. Another area of research is the exploration of 2-[(Trimethylsilyl)oxy]phenol's potential applications in biochemistry and pharmacology, particularly in the treatment of neurological disorders and oxidative stress-related diseases. Finally, the synthesis of new 2-[(Trimethylsilyl)oxy]phenol derivatives with improved properties could lead to new applications in organic synthesis and other fields.
Métodos De Síntesis
The synthesis of 2-[(Trimethylsilyl)oxy]phenol can be achieved through the reaction of 2-phenol with trimethylsilyl chloride in the presence of a base such as pyridine. The resulting product is a white crystalline solid with a melting point of 104-105°C. The yield of the synthesis can be improved by using different reaction conditions or purification methods.
Aplicaciones Científicas De Investigación
2-[(Trimethylsilyl)oxy]phenol has been widely used as a protecting group in organic synthesis, specifically in the protection of phenolic hydroxyl groups. It has also been used in the synthesis of natural products and pharmaceuticals. In addition, 2-[(Trimethylsilyl)oxy]phenol has been studied for its potential applications in biochemistry and pharmacology.
Propiedades
IUPAC Name |
2-trimethylsilyloxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2Si/c1-12(2,3)11-9-7-5-4-6-8(9)10/h4-7,10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVQIKZNWVPHPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CC=CC=C1O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339235 |
Source


|
| Record name | 2-[(Trimethylsilyl)oxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.29 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Trimethylsilyl)oxy]phenol | |
CAS RN |
17881-86-6 |
Source


|
| Record name | 2-[(Trimethylsilyl)oxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

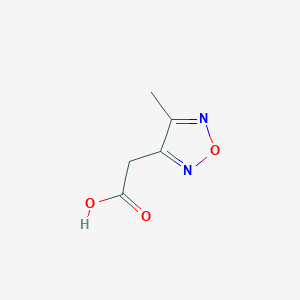
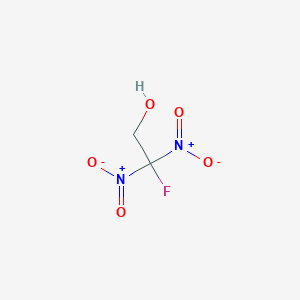
![3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene](/img/structure/B101773.png)
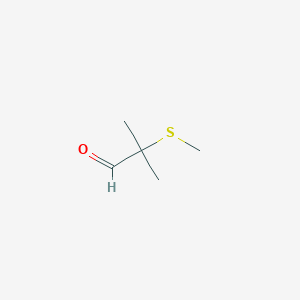
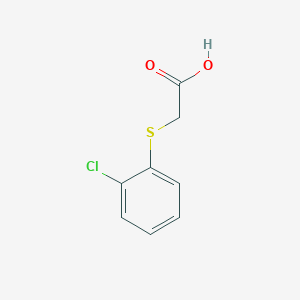
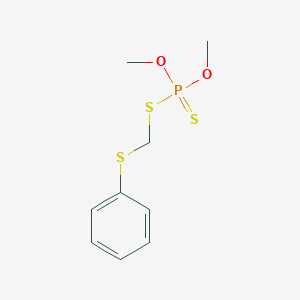
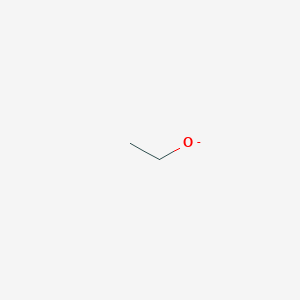
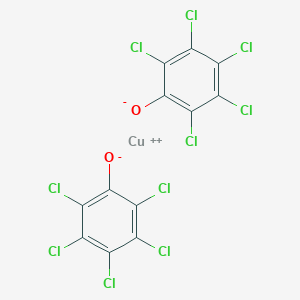
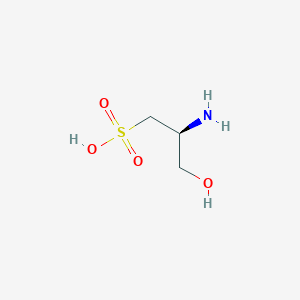

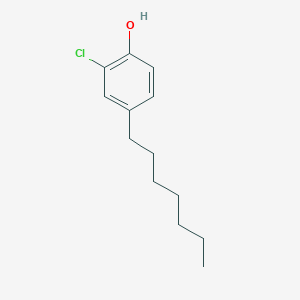
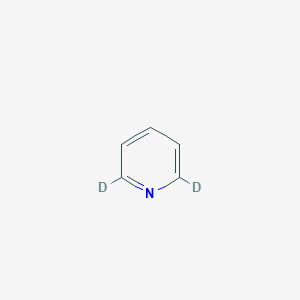
![N-[3-[3-(3-nitrophenoxy)propoxy]phenyl]acetamide](/img/structure/B101793.png)
